molecular formula C36H68ClN B12769287 Dimyristyl methyl benzyl ammonium chloride CAS No. 96837-03-5

Dimyristyl methyl benzyl ammonium chloride

Cat. No.: B12769287
CAS No.: 96837-03-5
M. Wt: 550.4 g/mol
InChI Key: MOVYDMDPASTSTN-UHFFFAOYSA-M
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Description

Dimyristyl methyl benzyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and industrial cleaning, due to its ability to disrupt microbial cell membranes and enhance the solubility of hydrophobic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimyristyl methyl benzyl ammonium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of dimyristylamine with benzyl chloride in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is purified through filtration and washing to remove any unreacted starting materials and by-products. The final product is obtained as a white or off-white solid, which is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Dimyristyl methyl benzyl ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl alcohols, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Dimyristyl methyl benzyl ammonium chloride exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl dimethyl benzyl ammonium chloride
  • Lauryl dimethyl benzyl ammonium chloride
  • Benzalkonium chloride

Uniqueness

Dimyristyl methyl benzyl ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds with shorter or longer alkyl chains .

Properties

CAS No.

96837-03-5

Molecular Formula

C36H68ClN

Molecular Weight

550.4 g/mol

IUPAC Name

benzyl-methyl-di(tetradecyl)azanium;chloride

InChI

InChI=1S/C36H68N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-33-37(3,35-36-31-27-26-28-32-36)34-30-25-23-21-19-17-15-13-11-9-7-5-2;/h26-28,31-32H,4-25,29-30,33-35H2,1-3H3;1H/q+1;/p-1

InChI Key

MOVYDMDPASTSTN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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